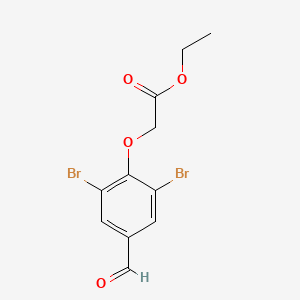

Ethyl 2-(2,6-dibromo-4-formylphenoxy)acetate

描述

Ethyl 2-(2,6-dibromo-4-formylphenoxy)acetate is an organic compound with the molecular formula C11H10Br2O4 It is a derivative of phenoxyacetic acid, featuring bromine atoms and a formyl group on the aromatic ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,6-dibromo-4-formylphenoxy)acetate typically involves the bromination of a precursor compound followed by esterification. One common method includes the bromination of 4-formylphenol to introduce bromine atoms at the 2 and 6 positions. This is followed by the reaction with ethyl chloroacetate in the presence of a base to form the ester linkage.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves controlled bromination and esterification reactions, often using continuous flow reactors to ensure consistent product quality and yield.

化学反应分析

Types of Reactions

Ethyl 2-(2,6-dibromo-4-formylphenoxy)acetate undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The bromine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can replace the bromine atoms under suitable conditions.

Major Products Formed

Oxidation: Ethyl 2-(2,6-dibromo-4-carboxyphenoxy)acetate.

Reduction: Ethyl 2-(2,6-dibromo-4-hydroxyphenoxy)acetate.

Substitution: Ethyl 2-(2,6-diamino-4-formylphenoxy)acetate or similar derivatives.

科学研究应用

Ethyl 2-(2,6-dibromo-4-formylphenoxy)acetate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: It serves as a precursor for compounds with potential biological activity.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the synthesis of specialty chemicals and materials.

作用机制

The mechanism of action of Ethyl 2-(2,6-dibromo-4-formylphenoxy)acetate involves its reactivity due to the presence of bromine atoms and the formyl group. These functional groups make it a versatile intermediate in various chemical reactions. The molecular targets and pathways depend on the specific reactions it undergoes, such as nucleophilic substitution or oxidation-reduction processes.

相似化合物的比较

Similar Compounds

Ethyl 2-(2-bromo-4-formylphenoxy)acetate: Similar structure but with one less bromine atom.

Ethyl 2-(4-formylphenoxy)acetate: Lacks bromine atoms, making it less reactive in certain substitution reactions.

Uniqueness

Ethyl 2-(2,6-dibromo-4-formylphenoxy)acetate is unique due to the presence of two bromine atoms, which enhance its reactivity and make it a valuable intermediate in organic synthesis. The formyl group also provides additional functionality for further chemical modifications.

生物活性

Ethyl 2-(2,6-dibromo-4-formylphenoxy)acetate is a synthetic organic compound notable for its potential biological activities. It serves as a precursor in the synthesis of various bioactive molecules and has garnered interest in medicinal chemistry due to its unique structural features, particularly the presence of bromine atoms and a formyl group. This article delves into the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Features

- Bromine Atoms : The dibromo substitution increases reactivity and potential interactions with biological targets.

- Formyl Group : This functional group enhances the compound's ability to participate in various chemical reactions, making it a versatile intermediate.

The biological activity of this compound is primarily attributed to its reactivity. The bromine atoms facilitate nucleophilic substitution reactions, while the formyl group can undergo oxidation or reduction, leading to the formation of various derivatives that may exhibit distinct biological properties. This compound has been studied for its potential roles in:

- Anticancer Activity : As a precursor for compounds that inhibit cancer cell proliferation.

- Antimicrobial Properties : Its derivatives have shown promise against various bacterial strains.

Case Studies and Research Findings

-

Anticancer Activity :

- A study demonstrated that derivatives synthesized from this compound exhibited significant antiproliferative effects on human cancer cell lines (e.g., A549 lung cancer cells). The IC50 values for these derivatives ranged from 0.06 to 0.17 µM, indicating potent activity compared to standard chemotherapeutics like Combretastatin-A4 .

- Antimicrobial Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 2-(2-bromo-4-formylphenoxy)acetate | One bromine atom | Moderate anticancer activity |

| Ethyl 2-(4-formylphenoxy)acetate | No bromine atoms | Lower reactivity and biological activity |

The presence of multiple bromine atoms in this compound significantly enhances its reactivity compared to similar compounds with fewer or no bromine substitutions.

Synthesis and Derivatives

This compound can be synthesized through various organic reactions. Its derivatives are often created via:

- Oxidation : Leading to the formation of carboxylic acid derivatives.

- Reduction : Producing hydroxy derivatives that may exhibit different biological activities.

Example Derivative Synthesis

A typical reaction might involve the reduction of this compound to yield Ethyl 2-(2,6-dibromo-4-hydroxyphenoxy)acetate, which has been shown to retain significant biological activity.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(2,6-dibromo-4-formylphenoxy)acetate?

The compound is typically synthesized via alkylation of 2,6-dibromo-4-hydroxybenzaldehyde with ethyl bromoacetate under basic conditions. A common method involves refluxing the phenolic starting material with potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or dimethylformamide (DMF) for 4–24 hours . For example, tert-butyl analogs are prepared by reacting 4-hydroxy-2,6-dimethoxybenzaldehyde with tert-butyl bromoacetate in dichloromethane/DMF, yielding high-purity products after vacuum distillation .

Q. What spectroscopic techniques are employed to characterize this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR): and NMR confirm substituent positions and ester functionality (e.g., ester carbonyl at ~166–168 ppm in NMR) .

- X-ray Crystallography: Used to resolve crystal structures, with parameters such as unit cell dimensions (e.g., monoclinic space group) and hydrogen-bonding networks .

- Infrared Spectroscopy (IR): Identifies formyl (C=O stretch ~1700 cm) and ester (C-O stretch ~1250 cm) groups .

Q. How is purity ensured after synthesis?

Purification methods include:

- Recrystallization: Using ethanol or dichloromethane to isolate crystalline products .

- Flash Chromatography: For separating isomers (e.g., E/Z isomers formed during derivatization) using hexane/ethyl acetate gradients .

Advanced Research Questions

Q. How do reaction conditions influence the formation of E/Z isomers during derivatization?

The compound’s formyl group enables condensation with amines or indolinones, often producing E/Z isomers. For example, refluxing with 5-iodoindolin-2-one in ethanol using piperidine as a catalyst yields an inseparable E/Z mixture. Reaction time (3+ hours) and solvent polarity (e.g., ethanol vs. DMF) significantly affect isomer ratios. Isomer separation requires chromatographic techniques or selective crystallization .

Q. What challenges arise in crystallographic analysis of derivatives?

Key challenges include:

- Disorder in Bulky Substituents: Bromine and iodine atoms introduce disorder, complicating refinement (e.g., anisotropic displacement parameters >0.1 Å) .

- Twinned Crystals: High-resolution data (e.g., <1.0 Å) or specialized software (SHELXL) may be required for refinement .

- Hydrogen Bonding Networks: Non-covalent interactions (e.g., O–H···O) influence packing, as seen in Hirshfeld surface analyses of related esters .

Q. How do substituent positions affect electronic and biological properties?

- Bromine Substituents: Increase electrophilicity at the para-formyl position, enhancing reactivity in nucleophilic additions .

- Amino/Fluoro Groups: In analogs like ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate, these groups modulate binding to biological targets (e.g., enzymes or receptors) via hydrogen bonding and steric effects .

- Comparative Studies: Removing bromine or altering substituent positions reduces antibacterial activity by ~40% in microbial assays, highlighting structure-activity relationships .

Q. What computational methods predict the electronic properties of derivatives?

- Density Functional Theory (DFT): Calculates HOMO-LUMO gaps (e.g., 3.5–4.0 eV for nitro derivatives) to predict redox behavior .

- TD-DFT: Simulates UV/Vis spectra (e.g., absorption bands at 226–299 nm) correlated with experimental data .

- Molecular Docking: Models interactions with biological targets (e.g., LC3/GABARAP proteins in autophagy studies) .

属性

IUPAC Name |

ethyl 2-(2,6-dibromo-4-formylphenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Br2O4/c1-2-16-10(15)6-17-11-8(12)3-7(5-14)4-9(11)13/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNUPDZSQOBIKGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1Br)C=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Br2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。